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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)pentanedioic acid

Cat. No.: B1319485

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-(4-
nitrophenyl)pentanedioic acid, a compound of interest in various research and development
applications. Due to the limited availability of direct experimental data for this specific molecule,
this document combines reported data for structurally related compounds with established
principles of spectroscopic analysis to present a comprehensive predictive profile. This guide
covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and
Mass Spectrometry (MS), offering insights into the structural characterization of this molecule.

Chemical Structure and Properties

e Chemical Name: 3-(4-nitrophenyl)pentanedioic acid

Synonyms: 3-(4-nitrophenyl)glutaric acid

CAS Number: 92289-14-0

Molecular Formula: C11H11NOs

Molecular Weight: 253.21 g/mol

Predicted *H NMR Spectral Data
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The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the
aromatic and aliphatic protons of the molecule. The electron-withdrawing nature of the nitro
group and the carboxylic acid groups will significantly influence the chemical shifts.

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

H-2', H-6' (Aromatic) ~82 Doublet 2H

H-3', H-5' (Aromatic) ~75 Doublet 2H

H-3 (Aliphatic) ~35-38 Multiplet 1H

H-2, H-4 (Aliphatic) ~27-29 Multiplet 4H

-COOH >10 Broad Singlet 2H

13C NMR Spectral Data

While a complete experimental 13C NMR spectrum for 3-(4-nitrophenyl)pentanedioic acid is
not readily available, data for the closely related 3-(4-nitrophenyl)glutaric anhydride provides
valuable insight into the expected chemical shifts for the carbon skeleton. The deshielding
effect of the nitro group and the carbonyl carbons of the carboxylic acids are key features.

Reported 13C NMR Data for 3-(4-nitrophenyl)glutaric anhydride in ACETONE-DG6:

Carbon Atom Chemical Shift (6, ppm)
C-1' (Aromatic, C-NOz2) ~148

C-4' (Aromatic, C-alkyl) ~147

C-3', C-5' (Aromatic) ~130

C-2', C-6' (Aromatic) ~124

C=0 (Anhydride) ~170

C-3 (Aliphatic) ~38

C-2, C-4 (Aliphatic) ~35
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Note: The chemical shifts for the dicarboxylic acid will differ slightly from the anhydride,
particularly for the carbonyl carbons and the adjacent aliphatic carbons.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 3-(4-nitrophenyl)pentanedioic acid is expected to show characteristic
absorption bands for the carboxylic acid and nitro functional groups.

Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
O-H (Carboxylic Acid) Stretching 3300 - 2500 Broad, Strong
C-H (Aromatic) Stretching 3100 - 3000 Medium
C-H (Aliphatic) Stretching 3000 - 2850 Medium
C=0 (Carboxylic Acid)  Stretching 1725 - 1700 Strong
C=C (Aromatic) Stretching 1600 - 1475 Medium
N-O (Nitro, ]
] Stretching 1550 - 1475 Strong
Asymmetric)
N-O (Nitro, )
) Stretching 1360 - 1290 Strong
Symmetric)
C-O (Carboxylic Acid) Stretching 1320 - 1210 Medium
) ) ) 1440 - 1395 and 950 - _
O-H (Carboxylic Acid) Bending Medium, Broad

910

The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[1][2][3] The two
strong N-O stretching bands are characteristic of the nitro group.[4][5]

Predicted Mass Spectrometry (MS) Data

Electron ionization (EI) mass spectrometry of 3-(4-nitrophenyl)pentanedioic acid is expected
to produce a molecular ion peak, followed by characteristic fragmentation patterns.
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miz lon Fragmentation Pathway
253 [M]* Molecular lon

236 [M - OH]* Loss of a hydroxyl radical
208 [M - COOH]* Loss of a carboxyl group
180 [M - 2COOH]* Loss of both carboxyl groups
164 [M-2COOH - H20]* Subsequent loss of water

Cleavage of the bond between
122 [CeHaNOz]* the phenyl ring and the

pentanedioic acid chain

76 [CoHa]* Loss of the nitro group from
64
the nitrophenyl cation

The fragmentation of dicarboxylic acids often involves the loss of water and successive losses
of the carboxyl groups.[6][7] Nitroaromatic compounds typically show fragmentation through
the loss of NOz and NO.[8][9]

Experimental Protocols

The following are general protocols for obtaining the spectral data described above. Instrument
parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-nitrophenyl)pentanedioic
acid in a suitable deuterated solvent (e.g., DMSO-de, Methanol-d4) in an NMR tube.

e 'H NMR Acquisition:
o Use a spectrometer operating at a frequency of 300 MHz or higher.

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.
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o Integrate the signals and determine the chemical shifts relative to a reference standard
(e.g., TMS).

e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum, typically using a proton-decoupled pulse
sequence.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide
(KBr) and press into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

o Data Acquisition:
o Record the spectrum over the mid-IR range (typically 4000 - 400 cm™1).

o Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and
subtract it from the sample spectrum.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples or after separation by gas chromatography (GC-MS) or
liquid chromatography (LC-MS).

« lonization: Use Electron lonization (El) at a standard energy of 70 eV to induce
fragmentation.
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e Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and

the expected fragment ions.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 3-(4-nitrophenyl)pentanedioic acid.

Compound Synthesis & Purification

Synthesis of 3-(4-nitrophenyl)pentanedioic acid

;

Purification (e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy
(1H’ 13C)

IR Spectroscopy Mass Spectrometry

Data Interpretation & Structure Confirmation

Spectral Data Analysis

;

Structure Elucidation

onfirmation

Final Report
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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